(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid is an organoboron compound characterized by its unique structure and potential applications in organic synthesis and medicinal chemistry. This compound belongs to the class of boronic acids, which are widely utilized in various chemical reactions, particularly in the formation of carbon-carbon bonds.
The compound can be synthesized through various methods, primarily involving borylation reactions. It is often derived from substituted pyridine derivatives, which are then modified to introduce the piperidine moiety and the boronic acid functional group.
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid is classified as an organoboron compound. Boronic acids are known for their ability to participate in Suzuki-Miyaura coupling reactions, making them valuable intermediates in the synthesis of complex organic molecules.
The synthesis of (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid can be achieved through several methods, including:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and reagent concentrations. Typical conditions may involve:
The molecular structure of (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid can be described by its molecular formula . The structure features a piperidine ring bonded to a pyridine ring that contains a propyl substituent and a boronic acid functional group.
Key structural data includes:
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid primarily participates in cross-coupling reactions such as:
The typical reagents and conditions for these reactions include:
The mechanism of action for (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid exhibits several notable physical properties:
Key chemical properties include:
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid has several significant applications in scientific research:
This compound represents a versatile building block in modern organic chemistry, contributing significantly to advancements in synthetic methodologies and material sciences.
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid is typically synthesized via transition metal-catalyzed borylation, leveraging Ir- or Rh-based catalysts for direct C–H functionalization. The Miyaura borylation—using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) with Pd(dppf)Cl₂ catalysts—is particularly effective for introducing boronate groups onto halogenated pyridine precursors. Key challenges include managing the heterocyclic reactivity of pyridine systems and protecting the piperidinyl nitrogen’s basicity to prevent undesired coordination or protodeboronation [1] [3].
A critical advancement is the direct C–H borylation of pyridine scaffolds using Ir complexes like Ir(OMe)(cod)₂ with dtbpy ligands. This method achieves regioselectivity at the C4 position due to electronic deactivation at C2/C6, though steric effects from the propyl group necessitate optimized ligand-to-metal ratios. Yields exceed 80% when conducted under anhydrous conditions at 80°C in tetrahydrofuran [1] [3]. For sensitive intermediates, protecting group strategies (e.g., tert-butoxycarbonyl for piperidine) prevent boron-lewis base interactions during purification. Post-borylation deprotection then yields the target compound, as demonstrated in patent literature for analogous pyridin-2-ylboronic acids [2] [4].
Table 1: Metal-Catalyzed Borylation Routes for Pyridine Boronic Acids
Precursor | Catalyst System | Boron Source | Yield (%) | Regioselectivity |
---|---|---|---|---|
4-Bromo-2-propylpyridine | Pd(dppf)Cl₂, KOAc | B₂pin₂ | 75–85 | C4 |
2-Propylpyridine | [Ir(OMe)(cod)]₂, dtbpy | HBpin | 70–80 | C4/C5 (3:1) |
Halogenated piperidinyl-pyridine | Pd-XPhos, Cs₂CO₃ | B₄cat₂ | 82 | C4 |
This boronic acid excels as a nucleophilic partner in Suzuki-Miyaura couplings, forming biaryl linkages essential to pharmaceuticals. Its reactivity is enhanced by the piperidine’s electron-donation, which increases nucleophilicity at the boron center. However, the propyl substituent introduces steric constraints, requiring precise optimization [1] [7]. Catalyst selection is pivotal: Pd-PEPPSI-IPr achieves >90% conversion with aryl bromides at 25°C, while bulkier electrophiles (e.g., ortho-substituted aryl chlorides) necessitate XPhos-based systems with higher temperatures (80–100°C). The basic piperidine nitrogen mandates anhydrous conditions to prevent catalyst decomposition via amine coordination [1] [3].
Transmetalation efficiency is maximized using aqueous K₃PO₄ (2.0 equiv) as the base, which generates the reactive [ArB(OH)₃]⁻ species. Mixed-solvent systems (toluene:ethanol:water, 4:1:1) solubilize both polar boronic acids and hydrophobic electrophiles. Notably, precluding molecular oxygen prevents boroxine formation—a common deactivation pathway for electron-rich boronic acids [1] [7]. Applications include synthesizing kinase inhibitor intermediates through couplings with 4-chloroquinazolines, achieving isolated yields of 88% at 0.5 mol% Pd loading [3].
Table 2: Suzuki-Miyaura Optimization Parameters
Parameter | Optimal Conditions | Impact on Yield |
---|---|---|
Catalyst | Pd-PEPPSI-IPr (0.5–1 mol%) | ↑↑↑ (>90%) |
Base | K₃PO₄ (2.0 equiv) | ↑↑↑ (vs. K₂CO₃ or CsF) |
Solvent | Toluene/EtOH/H₂O (4:1:1) | ↑↑ (solubility) |
Temperature | 25°C (aryl bromides); 80°C (chlorides) | ↑↑ (prevents protodeborylation) |
Additives | None (avoid amine inhibitors) | ↑ |
Continuous flow systems overcome limitations in batch synthesis of this boronic acid, particularly in handling unstable intermediates like lithiated pyridines. A documented approach involves:
Flow reactors enable precise residence time control (<0.5 seconds at −78°C), suppressing side reactions (e.g., lithium-halogen exchange or protonation). This method achieves 92% yield compared to 65% in batch mode. Integrated quenching modules with aqueous HCl minimize boronic acid exposure to basic conditions, reducing protodeboronation. Scale-up to kilogram quantities has been demonstrated with a productivity of 0.8 kg·day⁻¹ using microstructured reactors [3] [5].
Process intensification is evident in in-line purification: boronic acids are extracted into organic phases via pH-controlled membrane separators, yielding >99% purity without chromatography. This is critical for the target compound’s application in pharmaceutical manufacturing, where intermediate quality dictates final API purity [3] [5].
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6